6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrFN3 and a molecular weight of 216.01 g/mol . This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of appropriate pyridine derivatives with bromine and fluorine sources under controlled conditions . One common method includes the cyclization of 6-bromo-7-fluoropyridine with triazole derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities . The presence of both bromine and fluorine in this compound makes it unique and potentially more versatile in its applications .
Biological Activity
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H3BrFN3
- Molecular Weight : 216.01 g/mol
- CAS Number : 2177267-21-7
- Purity : >97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an anti-inflammatory agent and for its effects on different enzyme systems.
Anti-inflammatory Activity
Research indicates that derivatives of triazole compounds often exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes which are pivotal in the inflammatory process.
Biological Activity Data
Study 1: Anti-inflammatory Effects
A study conducted by Abdellatif et al. synthesized several triazole derivatives and evaluated their COX inhibitory activities. The results indicated that compounds with similar structures to this compound exhibited significant COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 µM, demonstrating their potential as anti-inflammatory agents .
Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, the compound was tested against Chikungunya virus showing an IC50 value of approximately 0.44 µM. This suggests that the compound may inhibit viral replication through specific interactions with viral proteins .
Study 3: Antibacterial Properties
The antibacterial efficacy of triazole derivatives was assessed against various strains including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 1.25 mg/mL, indicating a moderate level of antibacterial activity .
Properties
Molecular Formula |
C6H3BrFN3 |
---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
6-bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-11-6(1-5(4)8)9-3-10-11/h1-3H |
InChI Key |
UZGXNGIMLKDROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NC=N2)Br)F |
Origin of Product |
United States |
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